

Application Notes and Protocols for ATTO 532 NHS Ester: Dissolution and Bioconjugation

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Compound of Interest

Compound Name: ATTO 532 NHS ester

Cat. No.: B12378597

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the dissolution, handling, and use of ATTO 532 N-hydroxysuccinimidyl (NHS) ester for labeling primary amine-containing molecules such as proteins, antibodies, and amine-modified oligonucleotides.

Introduction to ATTO 532 NHS Ester

ATTO 532 is a fluorescent label belonging to the rhodamine family of dyes.^[1] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent photostability and water solubility.^{[1][2][3][4]} The NHS ester derivative is a widely used chemical tool that allows for the covalent attachment of the ATTO 532 dye to primary amines on biomolecules.^{[1][2][3]} The reaction forms a stable, covalent amide bond.^{[5][6]} This labeling chemistry is fundamental for a variety of applications, including fluorescence microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^[1]

The primary challenge in using NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces labeling efficiency.^{[5][7][8]} Therefore, careful control of experimental conditions, particularly pH and moisture, is critical for successful conjugation.^{[1][7]}

Product Information and Storage

Proper handling and storage are crucial to maintain the reactivity of **ATTO 532 NHS ester**.

- **Storage (Solid Form):** Upon receipt, the lyophilized powder should be stored at -20°C, protected from light and moisture.^[1] Before opening the vial, it must be equilibrated to room temperature to prevent moisture condensation.^[1] When stored correctly, the solid product is stable for at least three years.^[1]
- **Storage (Solution):** Stock solutions of **ATTO 532 NHS ester** in anhydrous organic solvents are of limited stability and should always be prepared fresh immediately before use.^{[1][7]} Due to the high quality of ATTO NHS-esters, some manufacturers suggest that solutions in anhydrous DMF or DMSO can be stored for a longer period if frozen and protected from light, however, it is difficult to avoid moisture contamination with repeated use.^[8] Therefore, fresh preparation is strongly advised.^[8]

Quantitative Data Summary

The following tables summarize the key properties of **ATTO 532 NHS ester** and the critical parameters for its use in labeling reactions.

Table 1: Physicochemical and Spectroscopic Properties of ATTO 532

Property	Value	Reference
Molecular Weight (NHS Ester)	1081 g/mol	
Absorption Maximum (λ _{abs})	532 nm	^[1]
Extinction Coefficient (ε _{max})	1.15 x 10 ⁵ M ⁻¹ cm ⁻¹	^[1]
Emission Maximum (λ _{fl})	552 - 553 nm	^[1]
Fluorescence Quantum Yield (η _{fl})	90%	^[1]
Fluorescence Lifetime (τ _{fl})	3.8 - 4.1 ns	^[1]
Correction Factor (CF260)	0.20 - 0.22	^[1]
Correction Factor (CF280)	0.09 - 0.11	^[1]

Table 2: NHS Ester Hydrolysis Half-Life in Aqueous Solution

pH	Temperature	Half-Life	Reference
7.0	0°C	4 - 5 hours	[5] [9]
8.6	4°C	10 minutes	[5] [9]

Experimental Protocols

4.1. Preparation of **ATTO 532 NHS Ester** Stock Solution

This protocol describes the preparation of a stock solution for immediate use in a labeling reaction.

Materials:

- **ATTO 532 NHS ester** vial
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Micropipettes and tips

Procedure:

- Equilibrate the vial of **ATTO 532 NHS ester** to room temperature before opening.
- Add the appropriate volume of anhydrous, amine-free DMF or DMSO to the vial to achieve a desired concentration. A stock concentration of 2 mg/mL or ~10 mM is commonly used.[\[7\]](#)
- Vortex briefly to ensure the dye is fully dissolved.
- Proceed immediately to the labeling reaction. Do not store the solution.[\[1\]](#)

4.2. Protocol for Labeling Proteins with **ATTO 532 NHS Ester**

This protocol provides a general procedure for conjugating the dye to proteins, such as antibodies.

Materials:

- Protein to be labeled
- Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3; Phosphate-Buffered Saline (PBS), pH 7.2-7.4; HEPES buffer)
- Freshly prepared **ATTO 532 NHS ester** stock solution
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)
- Purification column (e.g., Sephadex G-25 gel filtration column)

Procedure:

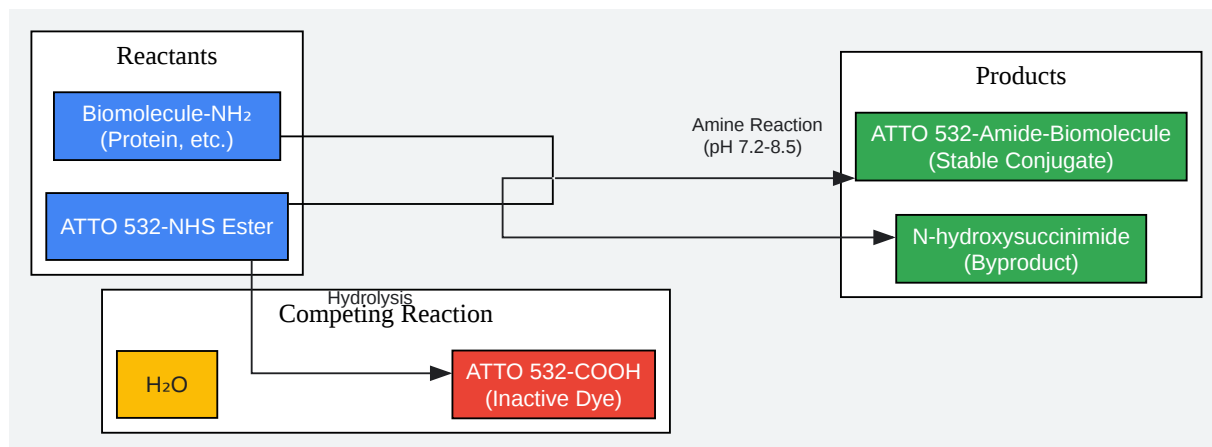
- Prepare the Protein Solution:
 - Dissolve or dialyze the protein into an amine-free buffer at a concentration of 2-10 mg/mL. Protein concentrations below 2 mg/mL will decrease labeling efficiency.
 - Ensure the buffer is free of primary amine-containing substances like Tris or glycine.[\[7\]](#)[\[10\]](#)
 - Adjust the pH of the protein solution to be within the optimal range of 7.2 - 8.5, with pH 8.3 being ideal.[\[7\]](#)
- Perform the Labeling Reaction:
 - Calculate the required volume of the **ATTO 532 NHS ester** stock solution. A 10- to 20-fold molar excess of the dye over the protein is a common starting point for optimization.[\[7\]](#)[\[10\]](#)
 - Add the calculated amount of the dye stock solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[\[7\]](#)
 - Incubate the reaction for 1-2 hours at room temperature or up to 4 hours at 4°C, protected from light.[\[5\]](#)[\[10\]](#)
- Quench the Reaction (Optional but Recommended):

- To stop the reaction and consume any unreacted NHS ester, add a quenching buffer to the reaction mixture. For example, add Tris buffer to a final concentration of 50-100 mM.^[7]
- Incubate for an additional 30 minutes at room temperature.
- Purify the Conjugate:
 - Separate the labeled protein from unreacted dye and hydrolysis byproducts using a gel filtration column (e.g., Sephadex G-25).^{[8][10]}
 - Equilibrate the column with a suitable storage buffer (e.g., PBS).
 - Apply the reaction mixture to the column and collect the fractions. The first colored band to elute is typically the labeled protein.
- Store the Conjugate:
 - Store the purified conjugate under the same conditions as the unlabeled protein.^[8]
 - For short-term storage, keep at 4°C. Sodium azide (2 mM final concentration) can be added as a preservative.^[8]
 - For long-term storage, divide the conjugate into single-use aliquots and store at -20°C. Avoid repeated freeze-thaw cycles and protect from light.^[8]

Visualizations

5.1. Reaction Mechanism

The diagram below illustrates the reaction between **ATTO 532 NHS ester** and a primary amine on a biomolecule, resulting in a stable amide bond and the release of N-hydroxysuccinimide.

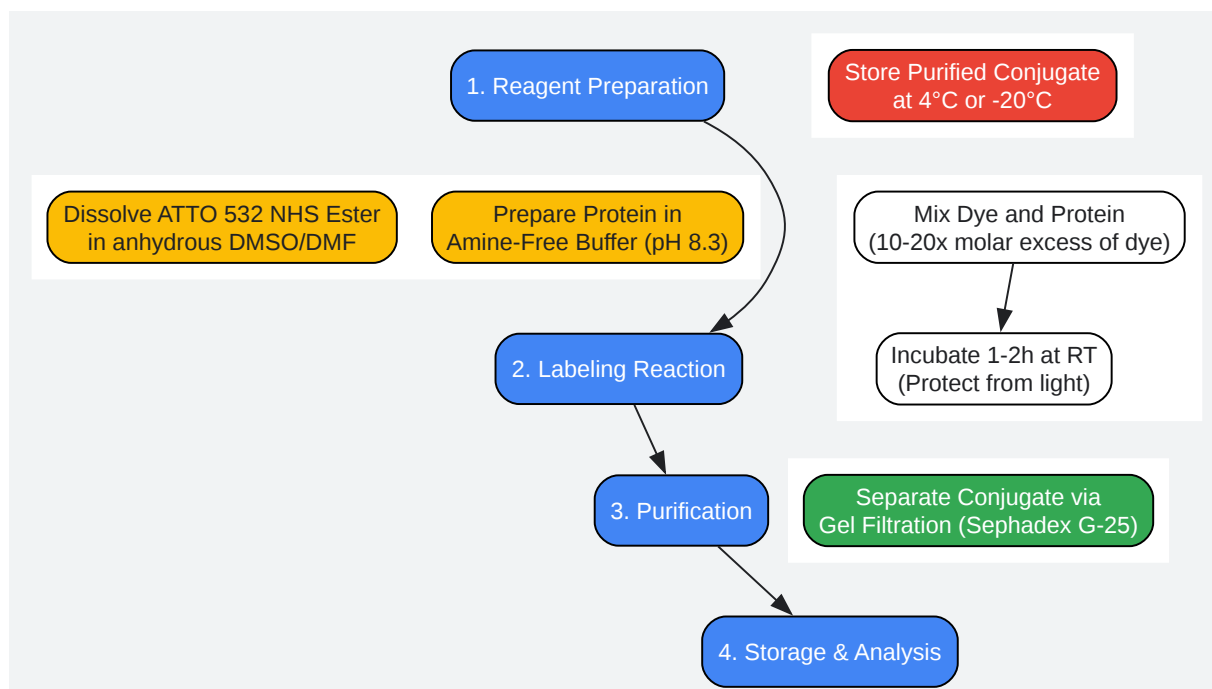


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Caption: Reaction of **ATTO 532 NHS ester** with a primary amine.

5.2. Experimental Workflow

The following diagram outlines the key steps for dissolving **ATTO 532 NHS ester** and performing a typical protein labeling experiment.



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